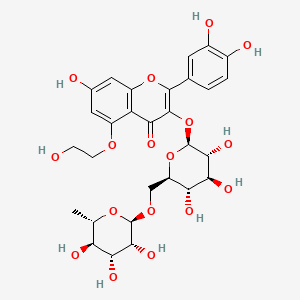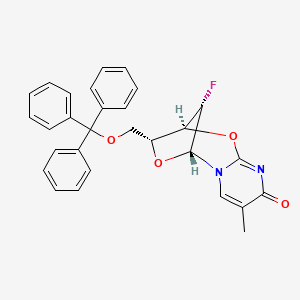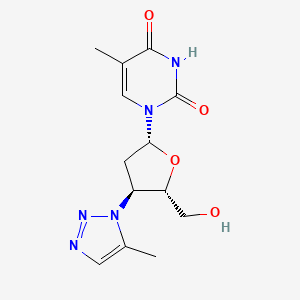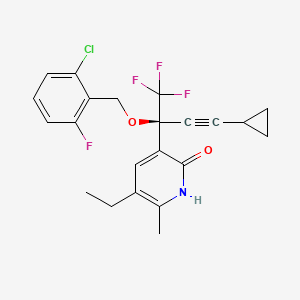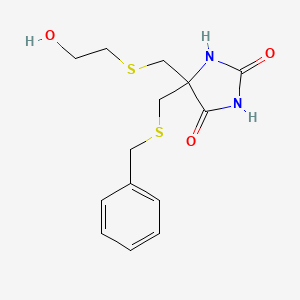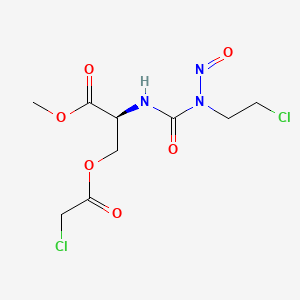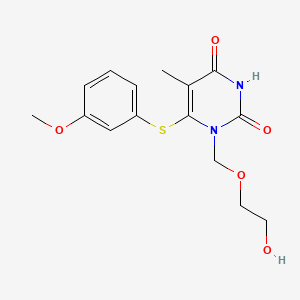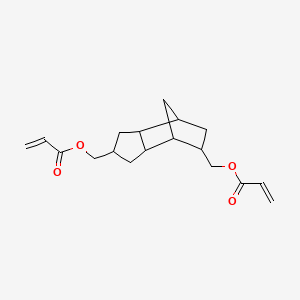
Tricyclodecanedimethanol (2,6)-diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclodecanedimethanol (2,6)-diacrylate is a unique alicyclic diol with a complex tricyclic structure. This compound is known for its high reactivity and is widely used in the synthesis of various polymers, including polyacrylates, polyesters, epoxy resins, and polyurethanes. Its unique structure imparts excellent adhesion, high tensile strength, heat resistance, weather resistance, and impact resistance to the polymers it forms .
準備方法
Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol (2,6)-diacrylate is typically synthesized using dicyclopentadiene as the starting material. The synthesis process involves several steps, including hydroformylation, hydrogenation, and esterification. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process is usually conducted in a batch or continuous mode, depending on the desired production scale. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tricyclodecanedimethanol (2,6)-diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclodecanedimethanol derivatives.
科学的研究の応用
Tricyclodecanedimethanol (2,6)-diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of UV-curable coatings, adhesives, and optical materials
作用機序
The mechanism of action of tricyclodecanedimethanol (2,6)-diacrylate involves its ability to undergo polymerization reactions. The compound’s diacrylate groups react with other monomers to form cross-linked polymer networks. This process is often initiated by heat, light, or chemical initiators, leading to the formation of highly stable and durable polymers. The molecular targets and pathways involved in these reactions include radical polymerization and step-growth polymerization .
類似化合物との比較
Tricyclodecanedimethanol Dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
Bis(hydroxymethyl)tricyclodecane: A precursor in the synthesis of tricyclodecanedimethanol (2,6)-diacrylate.
Uniqueness: this compound stands out due to its unique tricyclic structure and the presence of diacrylate groups, which impart superior mechanical properties and chemical resistance to the polymers it forms. This makes it highly valuable in applications requiring high-performance materials .
特性
CAS番号 |
116738-40-0 |
|---|---|
分子式 |
C18H24O4 |
分子量 |
304.4 g/mol |
IUPAC名 |
[8-(prop-2-enoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-11-5-14-12-7-13(10-22-18(20)4-2)15(8-12)16(14)6-11/h3-4,11-16H,1-2,5-10H2 |
InChIキー |
LISQVJRGPPEVJK-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC1CC2C3CC(C(C3)C2C1)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


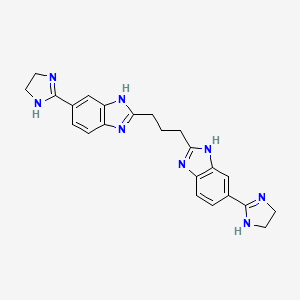
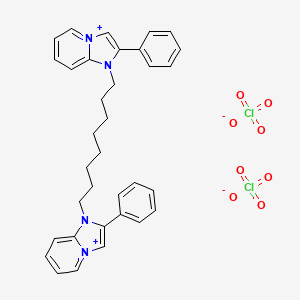
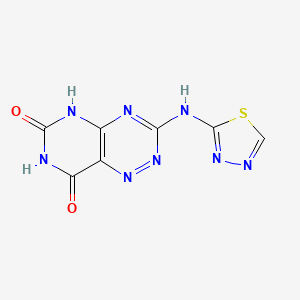
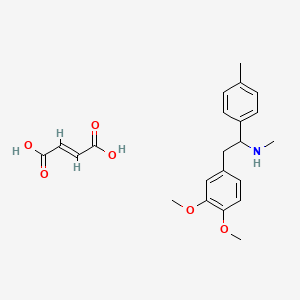
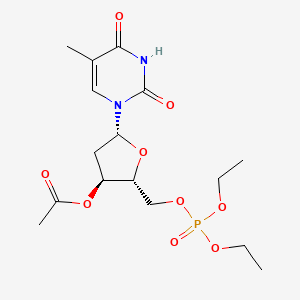
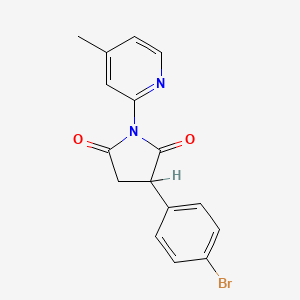
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
